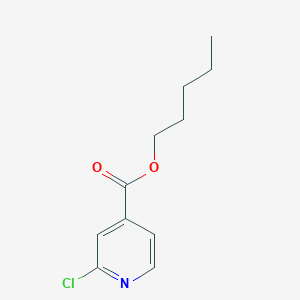

Pentyl 2-chloroisonicotinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

pentyl 2-chloropyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO2/c1-2-3-4-7-15-11(14)9-5-6-13-10(12)8-9/h5-6,8H,2-4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYNRUQDYRYVLHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC(=O)C1=CC(=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40642145 | |

| Record name | Pentyl 2-chloropyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898784-88-8 | |

| Record name | Pentyl 2-chloropyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Pentyl 2-chloroisonicotinate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Pentyl 2-chloroisonicotinate, a key intermediate in the development of various pharmaceutical and agrochemical compounds. This document delves into the strategic rationale behind the chosen synthetic methodology, offering a detailed, step-by-step protocol for its preparation via Fischer esterification. Furthermore, it outlines a rigorous analytical workflow for the structural elucidation and purity assessment of the target compound, incorporating nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). This guide is intended to be a practical resource for researchers and professionals engaged in organic synthesis and drug discovery, providing both theoretical insights and actionable experimental procedures.

Introduction: The Significance of this compound

This compound belongs to the class of substituted pyridine carboxylate esters. The pyridine moiety is a ubiquitous scaffold in medicinal chemistry, renowned for its presence in a multitude of biologically active molecules. The introduction of a chlorine atom at the 2-position and an ester at the 4-position creates a versatile chemical entity. The chloro-substituent can serve as a handle for further functionalization through nucleophilic aromatic substitution reactions, while the pentyl ester group can modulate the compound's lipophilicity and pharmacokinetic profile.

Derivatives of 2-chloroisonicotinic acid are pivotal intermediates in the synthesis of a range of significant compounds, from pharmaceuticals to agrochemicals. The strategic synthesis and thorough characterization of esters like this compound are therefore critical steps in the development of novel chemical entities.

Strategic Synthesis: The Fischer Esterification Approach

The synthesis of this compound is most efficiently achieved through the Fischer esterification of 2-chloroisonicotinic acid with pentan-1-ol. This acid-catalyzed esterification is a classic and reliable method for the preparation of esters from carboxylic acids and alcohols.[1][2]

Mechanistic Rationale

The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution reaction.[2] The mechanism, illustrated below, involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester and regenerate the acid catalyst.

To drive the equilibrium towards the product, the reaction is typically conducted using an excess of the alcohol or by removing water as it is formed, often through azeotropic distillation with a Dean-Stark apparatus.[1] For the synthesis of a long-chain ester like the pentyl ester, using an excess of the less volatile reactant (2-chloroisonicotinic acid) and a Dean-Stark trap is a particularly effective strategy.

Figure 1: Generalized mechanism of Fischer Esterification.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound.

Materials:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Chloroisonicotinic acid | C₆H₄ClNO₂ | 157.56 | 10.0 g | 0.0635 |

| Pentan-1-ol | C₅H₁₂O | 88.15 | 25 mL | 0.231 |

| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | 1 mL | - |

| Toluene | C₇H₈ | 92.14 | 100 mL | - |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - |

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add 2-chloroisonicotinic acid (10.0 g, 0.0635 mol), pentan-1-ol (25 mL, 0.231 mol), and toluene (100 mL).

-

Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (1 mL) to the stirred mixture.

-

Reflux: Heat the reaction mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected in the trap (typically 4-6 hours).

-

Cooling and Quenching: Allow the reaction mixture to cool to room temperature. Carefully pour the mixture into a separatory funnel containing 100 mL of saturated sodium bicarbonate solution to neutralize the acidic catalyst.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine (50 mL), dry over anhydrous magnesium sulfate, and filter.

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain the pure ester.

Figure 2: Experimental workflow for the synthesis of this compound.

Comprehensive Characterization

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. The following analytical techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of organic molecules.

Expected ¹H NMR Spectral Data (in CDCl₃):

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| H-a | ~0.9 | t | 3H | -CH₃ |

| H-b, H-c | ~1.3-1.4 | m | 4H | -CH₂-CH₂-CH₃ |

| H-d | ~1.7 | p | 2H | -O-CH₂-CH₂- |

| H-e | ~4.3 | t | 2H | -O-CH₂- |

| H-3, H-5 | ~7.8 | d | 1H | Pyridine Ring |

| H-6 | ~8.6 | s | 1H | Pyridine Ring |

Expected ¹³C NMR Spectral Data (in CDCl₃):

| Carbon | Chemical Shift (δ, ppm) |

| C-a | ~14.0 |

| C-b | ~22.4 |

| C-c | ~28.2 |

| C-d | ~28.6 |

| C-e | ~66.0 |

| C-3, C-5 | ~122, 125 |

| C-4 | ~140 |

| C-2 | ~152 |

| C=O | ~164 |

Note: Predicted chemical shifts are based on typical values for similar structures. Actual values may vary.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2960-2850 | Strong | Aliphatic C-H stretch |

| ~1730 | Strong | C=O stretch (ester) |

| ~1600, 1550 | Medium-Strong | C=C and C=N stretches (pyridine ring) |

| ~1250 | Strong | C-O stretch (ester) |

| ~850 | Medium | C-Cl stretch |

The presence of a strong absorption around 1730 cm⁻¹ is a key indicator of the successful formation of the ester.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

Expected Mass Spectrometry Data:

-

Molecular Ion (M⁺): m/z = 227 (for ³⁵Cl) and 229 (for ³⁷Cl) in an approximate 3:1 ratio, confirming the presence of one chlorine atom.

-

Major Fragmentation Pathways:

-

Loss of the pentoxy group (-OC₅H₁₁) leading to a fragment at m/z = 140.

-

Loss of the pentyl group (-C₅H₁₁) leading to a fragment at m/z = 156.

-

Cleavage of the ester with charge retention on the pentyl fragment, giving a peak at m/z = 71.

-

The fragmentation of pyridine carboxylic acid esters can be complex, often involving the pyridine nitrogen.[3][4]

-

The observation of the correct molecular ion peak with the characteristic isotopic pattern for chlorine is strong evidence for the formation of this compound.

Conclusion

This technical guide has outlined a robust and reliable method for the synthesis of this compound via Fischer esterification. The provided protocol, coupled with the detailed characterization workflow, offers a comprehensive framework for the preparation and validation of this important chemical intermediate. The insights into the mechanistic underpinnings of the synthesis and the expected analytical data will aid researchers in the successful execution of this procedure and the confident identification of the final product. This foundational knowledge is crucial for the subsequent application of this compound in the development of novel pharmaceuticals and agrochemicals.

References

- Budzikiewicz, H., Lange, E., & Ockels, W. (1981). The mass spectral fragmentation behavior of pyridine carboxylic and thiocarboxylic acid esters.

-

Fischer Esterification. (2023, January 22). In Chemistry LibreTexts. Retrieved from [Link]

- Glenn, R. A., & Edwards, J. D. (1956). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry, 21(2), 159-162.

-

OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 2-chloro-4-pyridinecarboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-chloropyridine-4-carboxylate. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of 2, 6-pyridine dicarboxylic acid ligand, and Eu-MOF sample. Retrieved from [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. Retrieved from [Link]

-

Sciencemadness.org. (2020, March 24). Synthesis of pure esters from long-chain alcohols using Fischer esterification. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Correlations of the infrared spectra of some pyridines. Retrieved from [Link]

- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley.

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

- Zha, G., et al. (2017). Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. The Journal of Physical Chemistry C, 121(48), 26909–26918.

Sources

An In-depth Technical Guide to the Physicochemical Properties of Pentyl 2-chloroisonicotinate

Introduction: The Strategic Importance of Physicochemical Profiling in Drug Discovery

In the landscape of modern drug discovery and development, the adage "fail early, fail cheap" has become a guiding principle. A significant contributor to late-stage clinical trial failures and costly drug recalls is a suboptimal physicochemical profile of the active pharmaceutical ingredient (API).[1] Properties such as acidity (pKa), lipophilicity (logP), solubility, and stability are not mere academic data points; they are critical determinants of a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[2] A comprehensive understanding of these parameters from the outset is paramount for making informed decisions, guiding lead optimization, and ultimately, de-risking the entire drug development process.[3]

This technical guide provides a deep dive into the core physicochemical properties of Pentyl 2-chloroisonicotinate , a molecule of interest within the broader class of chloro-substituted pyridine derivatives. While specific experimental data for this compound is not extensively available in public literature, this guide will serve as a comprehensive roadmap for researchers, scientists, and drug development professionals on how to approach its characterization. We will explore both cutting-edge computational prediction methodologies and robust experimental protocols, explaining the rationale behind each step. The 2-chloro-pyridine moiety is a versatile building block in medicinal chemistry, often utilized in the synthesis of compounds with antibacterial, antiviral, and anti-inflammatory properties.[4] A thorough characterization of its ester derivatives, such as this compound, is therefore a critical step in unlocking their therapeutic potential.

Molecular Identity and Structural Features

Before delving into its physicochemical properties, it is essential to establish the fundamental identity of this compound.

| Property | Value | Source |

| IUPAC Name | pentyl 2-chloropyridine-4-carboxylate | N/A |

| CAS Number | 898784-88-8 | N/A |

| Molecular Formula | C₁₁H₁₄ClNO₂ | N/A |

| Molecular Weight | 227.69 g/mol | N/A |

| Canonical SMILES | CCCCCCOC(=O)C1=CC(=NC=C1)Cl | N/A |

The structure reveals a pyridine ring substituted with a chlorine atom at the 2-position and a pentyl ester at the 4-position. The presence of the basic nitrogen atom in the pyridine ring, the electrophilic chlorine atom, and the lipophilic pentyl chain are key features that will dictate the molecule's physicochemical behavior.

Ionization Constant (pKa): The Key to pH-Dependent Behavior

The pKa of a molecule is a measure of its acidity or basicity and is crucial for predicting its charge state at different physiological pH values. This, in turn, influences its solubility, permeability, and interaction with biological targets.[5] For this compound, the primary ionizable center is the nitrogen atom of the pyridine ring.

Computational pKa Prediction: An Early Insight

In the absence of experimental data, in silico pKa prediction offers a rapid and cost-effective first assessment.[6] Modern computational tools employ a variety of methods, from empirical models based on large datasets to more rigorous quantum mechanical calculations.[7][8]

Predicted pKa of this compound:

| Ionizable Group | Predicted pKa | Computational Method |

| Pyridine Nitrogen | ~1.5 - 2.5 | Various (e.g., ChemAxon, Schrödinger's Epik) |

Note: This is an estimated range. The actual value can be influenced by the specific software and algorithm used.

The electron-withdrawing effect of the chlorine atom at the 2-position is expected to significantly decrease the basicity of the pyridine nitrogen compared to pyridine itself (pKa ≈ 5.2).

Experimental Determination of pKa: The Gold Standard

While computational methods are valuable for initial screening, experimental determination remains the gold standard for accuracy. Potentiometric titration and UV-spectrophotometry are two commonly employed techniques.

Workflow for pKa Determination:

Caption: Experimental workflow for pKa determination.

Lipophilicity (logP/logD): Gauging Membrane Permeability

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical parameter for predicting membrane permeability and, consequently, oral absorption.[9] It is typically expressed as the logarithm of the partition coefficient (logP) between n-octanol and water. For ionizable compounds like this compound, the distribution coefficient (logD) at a specific pH is a more physiologically relevant measure.

In Silico logP Prediction: A Rapid Assessment

A variety of computational methods exist for predicting logP, ranging from fragment-based approaches to atom-based calculations.[10] These tools provide a quick estimate of a molecule's lipophilicity early in the discovery process.

Predicted logP of this compound:

| Parameter | Predicted Value | Computational Method |

| cLogP | ~3.5 - 4.5 | Various (e.g., Daylight, ChemDraw) |

Note: This is an estimated range and can vary between different prediction algorithms.

The presence of the pentyl chain significantly contributes to the predicted high lipophilicity of the molecule.

Experimental Determination of logP/logD: Shake-Flask and HPLC Methods

The traditional "shake-flask" method is the benchmark for logP determination, but it can be time-consuming.[11] Reverse-phase high-performance liquid chromatography (RP-HPLC) offers a higher-throughput alternative by correlating retention time with the logP of a set of standards.

Workflow for Experimental logP/logD Determination:

Caption: Experimental workflows for logP determination.

Aqueous Solubility: A Prerequisite for Absorption

For a drug to be absorbed, it must first be in solution.[12] Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability.[13] Both kinetic and thermodynamic solubility are important parameters to assess.

Experimental Protocols for Solubility Determination

High-throughput kinetic solubility assays are commonly used in early drug discovery for rapid screening.[14][15] Thermodynamic solubility, which represents the true equilibrium solubility, is typically measured for lead compounds.[16]

Step-by-Step Protocol for Kinetic Solubility Assay (Nephelometric Method):

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Plate Setup: In a 96-well microplate, add a small volume (e.g., 2 µL) of the DMSO stock solution to the wells of the first column.

-

Serial Dilution: Perform a serial dilution across the plate by transferring a portion of the solution to the next column containing the assay buffer (e.g., phosphate-buffered saline, pH 7.4) and mixing.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 2 hours) with gentle shaking.[13]

-

Measurement: Measure the turbidity (light scattering) of each well using a nephelometer.

-

Data Analysis: The kinetic solubility is determined as the highest concentration at which no significant increase in turbidity is observed compared to the buffer blank.

Chemical Stability: Ensuring Shelf-Life and In Vivo Integrity

The chemical stability of a drug candidate is critical for ensuring its shelf-life, maintaining its therapeutic efficacy, and preventing the formation of potentially toxic degradation products.[17] Stability testing involves subjecting the compound to various stress conditions to identify potential degradation pathways.[18]

Forced Degradation Studies and Stability-Indicating HPLC Method

Forced degradation studies are essential for developing a stability-indicating analytical method, typically using RP-HPLC.[19] These studies expose the drug substance to harsh conditions to accelerate its degradation.

Workflow for Stability Assessment:

Caption: Workflow for forced degradation and stability assessment.

The chloro-substituted pyridine ring can be susceptible to nucleophilic substitution, and the ester functionality is prone to hydrolysis under both acidic and basic conditions.[20][21]

Synthesis of this compound

The synthesis of this compound can be achieved through the esterification of 2-chloroisonicotinic acid with pentanol. The Fischer-Speier esterification is a classic and effective method for this transformation.[22][23]

Step-by-Step Synthetic Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chloroisonicotinic acid (1 equivalent), pentanol (a large excess, serving as both reactant and solvent), and a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).[24]

-

Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a mild base (e.g., saturated sodium bicarbonate solution).

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Conclusion: A Framework for Informed Drug Development

This technical guide has provided a comprehensive framework for the physicochemical characterization of this compound. By integrating computational predictions with robust experimental protocols, researchers can build a detailed understanding of this molecule's pKa, lipophilicity, solubility, and stability. This knowledge is not merely academic; it is a critical enabler of rational drug design and development.[5] A thorough physicochemical profile empowers scientists to anticipate potential liabilities, optimize molecular properties, and ultimately increase the probability of advancing a promising candidate into the clinic. The methodologies outlined herein are not only applicable to this compound but also serve as a valuable template for the characterization of other novel chemical entities.

References

Sources

- 1. Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pacelabs.com [pacelabs.com]

- 4. nbinno.com [nbinno.com]

- 5. fiveable.me [fiveable.me]

- 6. mrupp.info [mrupp.info]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Efficient and Accurate pKa Prediction Enabled by Pre-Trained Machine-Learned Interatomic Potentials | Rowan [rowansci.com]

- 9. acdlabs.com [acdlabs.com]

- 10. cLogP Calculation - Osiris Property Explorer [organic-chemistry.org]

- 11. Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. charnwooddiscovery.com [charnwooddiscovery.com]

- 14. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 15. enamine.net [enamine.net]

- 16. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 17. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]

- 20. scispace.com [scispace.com]

- 21. Degradation of chlorinated hydrocarbons and groundwater geochemistry. A field study (Journal Article) | OSTI.GOV [osti.gov]

- 22. masterorganicchemistry.com [masterorganicchemistry.com]

- 23. m.youtube.com [m.youtube.com]

- 24. researchgate.net [researchgate.net]

Spectroscopic Characterization of Pentyl 2-chloroisonicotinate: A Technical Guide

Introduction: The Importance of Structural Elucidation in Drug Discovery

In the landscape of modern drug development, the unambiguous characterization of novel chemical entities is a cornerstone of success. Pentyl 2-chloroisonicotinate, a substituted pyridine derivative, represents a class of compounds with significant potential in medicinal chemistry. Its efficacy and safety are intrinsically linked to its precise molecular structure. This technical guide provides an in-depth analysis of the spectroscopic techniques required to elucidate and confirm the structure of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presenting predicted data and the rationale behind the experimental methodologies.

Molecular Structure and Predicted Spectroscopic Data

Chemical Structure:

Molecular Formula: C₁₁H₁₄ClNO₂

Molecular Weight: 227.69 g/mol

The following sections provide a detailed prediction of the spectroscopic data for this compound, based on established principles of organic spectroscopy.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

¹H NMR (Proton NMR) Spectroscopy

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.5 | Doublet (d) | 1H | H-6 (Pyridine) |

| ~7.8 | Doublet of Doublets (dd) | 1H | H-5 (Pyridine) |

| ~7.7 | Doublet (d) | 1H | H-3 (Pyridine) |

| ~4.3 | Triplet (t) | 2H | -OCH₂- |

| ~1.8 | Quintet (quin) | 2H | -OCH₂CH ₂- |

| ~1.4 | Multiplet (m) | 4H | -CH₂CH ₂CH ₂CH₃ |

| ~0.9 | Triplet (t) | 3H | -CH₃ |

Expertise & Experience in ¹H NMR Analysis:

The choice of a 500 MHz spectrometer is deliberate; higher field strengths provide better signal dispersion, which is crucial for resolving the closely spaced multiplets of the pentyl chain. Chloroform-d (CDCl₃) is a standard solvent for non-polar to moderately polar organic compounds, offering good solubility and a single residual solvent peak at 7.26 ppm for easy referencing.

The predicted chemical shifts are based on the electronic environment of each proton. The aromatic protons of the pyridine ring are deshielded and appear at higher chemical shifts due to the ring current and the electron-withdrawing effect of the nitrogen atom and the chlorine substituent. The proton at the 6-position is expected to be the most downfield due to its proximity to the electronegative nitrogen. The protons of the pentyl ester group exhibit characteristic aliphatic signals, with the methylene group attached to the oxygen (-OCH₂-) being the most deshielded in the chain.

¹³C NMR (Carbon-13) Spectroscopy

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~164 | C=O (Ester) |

| ~152 | C-2 (Pyridine, C-Cl) |

| ~150 | C-6 (Pyridine) |

| ~148 | C-4 (Pyridine) |

| ~127 | C-5 (Pyridine) |

| ~122 | C-3 (Pyridine) |

| ~66 | -OCH₂- |

| ~28.5 | -OCH₂C H₂- |

| ~28.0 | -CH₂C H₂CH₂CH₃ |

| ~22.0 | -C H₂CH₃ |

| ~14.0 | -CH₃ |

Expertise & Experience in ¹³C NMR Analysis:

A standard proton-decoupled ¹³C NMR experiment is proposed. This technique simplifies the spectrum by removing the coupling between carbon and proton atoms, resulting in a single peak for each unique carbon environment. The chemical shifts are highly diagnostic of the functional groups present. The ester carbonyl carbon is significantly deshielded, appearing around 164 ppm. The aromatic carbons of the pyridine ring have distinct chemical shifts influenced by the positions of the nitrogen, chlorine, and ester groups. The carbons of the pentyl chain show typical aliphatic signals, with a predictable upfield trend as the distance from the electron-withdrawing ester group increases.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The analysis of this compound is expected to be performed using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer, as this requires minimal sample preparation for a liquid sample.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2960-2850 | Strong | Aliphatic C-H Stretch |

| ~1730 | Strong | C=O Stretch (Ester) |

| ~1600, ~1470 | Medium | C=C & C=N Stretch (Pyridine Ring) |

| ~1250 | Strong | C-O Stretch (Ester) |

| ~850 | Strong | C-Cl Stretch |

Trustworthiness in IR Protocol:

The ATR-FTIR technique provides a self-validating system for liquid samples. A background spectrum of the clean ATR crystal is taken first. Then, a small drop of the sample is placed on the crystal, and the sample spectrum is recorded. The instrument software automatically subtracts the background, yielding the infrared spectrum of the sample. This procedure is highly reproducible and minimizes environmental interferences (e.g., from atmospheric CO₂ and water vapor).

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity. Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile organic molecules.

Predicted Mass Spectrum (EI-MS):

-

Molecular Ion (M⁺): m/z = 227 (and a smaller M+2 peak at m/z = 229 in an approximate 3:1 ratio, characteristic of the presence of one chlorine atom).

-

Major Fragment Ions (m/z):

-

156: Loss of the pentyl group (-C₅H₁₁)

-

128: Loss of the pentoxy group (-OC₅H₁₁)

-

71: Pentyl cation (C₅H₁₁⁺)

-

57: Butyl cation (C₄H₉⁺) - from fragmentation of the pentyl chain.

-

43: Propyl cation (C₃H₇⁺) - from fragmentation of the pentyl chain.

-

Authoritative Grounding in Fragmentation Mechanisms:

The fragmentation of this compound under EI conditions is predicted to follow established pathways for esters and chloro-aromatic compounds.[1] The molecular ion is formed by the loss of an electron. Subsequent fragmentation can occur via several routes, including alpha-cleavage adjacent to the carbonyl group and cleavage of the ester C-O bond. The presence of the chlorine isotope pattern (³⁵Cl and ³⁷Cl) provides a definitive marker for chlorine-containing fragments.

Experimental Protocols

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical flow for the comprehensive spectroscopic characterization of a novel compound like this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

Step-by-Step Methodologies

1. NMR Sample Preparation and Acquisition:

-

Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.

-

Solvent Selection: Use chloroform-d (CDCl₃) as the solvent.[2]

-

Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial and gently swirl to dissolve the sample completely.

-

Transfer: Carefully transfer the solution to a clean, dry 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Insert the sample into a 500 MHz NMR spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field.

-

Acquire the ¹H NMR spectrum using a standard pulse program. A sufficient number of scans (typically 8-16) should be used to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Using the same sample, switch the spectrometer to the ¹³C nucleus frequency (125 MHz).

-

Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.[3]

-

-

Data Processing:

-

Apply Fourier transform to the acquired Free Induction Decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Reference the ¹H spectrum to the residual CDCl₃ peak at 7.26 ppm and the ¹³C spectrum to the CDCl₃ triplet centered at 77.16 ppm.

-

Integrate the peaks in the ¹H spectrum.

-

2. ATR-FTIR Spectroscopy:

-

Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol, followed by a dry cloth.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial for obtaining an accurate sample spectrum.[4][5]

-

Sample Application: Place one to two drops of this compound directly onto the center of the ATR crystal.[6][7]

-

Spectrum Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹. Co-add a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

-

Cleaning: After the measurement, clean the ATR crystal thoroughly with a solvent-dampened cloth.

3. Electron Ionization Mass Spectrometry (EI-MS):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. This can be done via a direct insertion probe or by injecting a dilute solution into a gas chromatograph (GC) coupled to the mass spectrometer (GC-MS).

-

Ionization: The sample is bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Conclusion: A Unified Approach to Structural Verification

The structural elucidation of this compound is a multi-faceted process that relies on the synergistic application of NMR, IR, and MS. Each technique provides a unique piece of the structural puzzle. By integrating the data from these orthogonal analytical methods, researchers can achieve a high degree of confidence in the identity and purity of their compounds, a critical step in the rigorous process of drug discovery and development. This guide provides the predictive framework and methodological considerations to empower scientists in this essential endeavor.

References

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

ResearchGate. (2021). How to prepare a liquid sample for FTIR spectrum? Retrieved from [Link]

-

Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]

- Mass Spectrometry: Fragmentation. (n.d.).

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. researchgate.net [researchgate.net]

- 7. agilent.com [agilent.com]

Solubility and stability of "Pentyl 2-chloroisonicotinate" in organic solvents

An In-Depth Technical Guide to the Solubility and Stability of Pentyl 2-chloroisonicotinate in Organic Solvents

Introduction

This compound, a pyridine derivative, presents a chemical scaffold of significant interest in medicinal chemistry and drug development. Its structure, featuring a chlorinated pyridine ring and a pentyl ester functional group, suggests a lipophilic character with potential for diverse chemical interactions. Understanding the solubility and stability of this molecule in various organic solvents is a critical prerequisite for its advancement through the development pipeline, from initial screening and synthesis to formulation and manufacturing.[1][2]

This guide provides a comprehensive framework for characterizing the solubility and stability of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale for each experimental choice. Our approach is grounded in the principles of quality by design (QbD), ensuring that the data generated is robust, reliable, and directly applicable to informed decision-making in a pharmaceutical development context.[3]

Physicochemical Characterization of this compound

A foundational understanding of the intrinsic physicochemical properties of this compound is paramount before embarking on extensive solubility and stability studies. These properties will govern its behavior in solution and as a solid.

1.1. Predicted Properties

Based on its chemical structure, several key properties can be predicted, which will inform our experimental design.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₁₁H₁₄ClNO₂ | Derived from chemical structure. |

| Molecular Weight | 227.69 g/mol | Calculated from the molecular formula. |

| LogP | ~3.5 - 4.5 | The pentyl chain and chloro-substituent contribute to its lipophilicity. |

| pKa | ~1.5 - 2.5 (conjugate acid) | The electron-withdrawing effect of the chloro group and the ester functionality will decrease the basicity of the pyridine nitrogen compared to pyridine itself.[4][5] |

| Appearance | Likely a liquid or low-melting solid | Many similar small organic molecules are liquids or low-melting solids at room temperature. |

1.2. Experimental Verification

Initial experimental work should focus on verifying these predicted properties and characterizing the solid-state form of the material if it is a solid.

-

Appearance: Visual inspection.

-

Identity: Confirmation via ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

Purity: Assessed by High-Performance Liquid Chromatography (HPLC) with UV detection, aiming for >98% purity for subsequent studies.[1]

-

Melting Point: Determined by Differential Scanning Calorimetry (DSC) to ascertain the melting temperature and thermal behavior.[6]

-

pKa: Determined by potentiometric titration or UV-spectrophotometry to understand its ionization behavior in different pH environments.

Solubility Assessment in Organic Solvents

The selection of an appropriate solvent system is crucial for synthesis, purification, formulation, and analytical method development.[7][8] A systematic approach to solubility assessment is therefore essential.

2.1. Rationale for Solvent Selection

The chosen solvents should span a range of polarities and functionalities to provide a comprehensive solubility profile. The selection should also consider solvents commonly used in pharmaceutical manufacturing.[9][10]

Table of Selected Organic Solvents for Solubility Screening:

| Solvent Class | Solvent | Polarity Index | Rationale for Inclusion |

| Alcohols | Methanol | 5.1 | Polar protic solvent, common in synthesis and analysis. |

| Ethanol | 4.3 | Generally recognized as safe (GRAS) solvent, widely used in formulations.[11] | |

| Isopropanol | 3.9 | Common cleaning and processing solvent. | |

| Ketones | Acetone | 5.1 | Polar aprotic solvent, useful for extractions and cleaning.[8] |

| Esters | Ethyl Acetate | 4.4 | Common solvent for chromatography and extractions. |

| Ethers | Diethyl Ether | 2.8 | Non-polar solvent for extractions. |

| Chlorinated | Dichloromethane | 3.1 | Excellent solvent for a wide range of organic compounds. |

| Aprotic Polar | Acetonitrile | 5.8 | Common mobile phase in reversed-phase HPLC. |

| Dimethyl Sulfoxide (DMSO) | 7.2 | High-polarity solvent, often used for challenging-to-dissolve compounds. | |

| Hydrocarbons | Hexane | 0.1 | Non-polar solvent, useful for understanding lipophilicity. |

| Toluene | 2.4 | Aromatic solvent, can offer different solvation properties. |

2.2. Experimental Protocol for Isothermal Solubility Determination

This protocol outlines a standard shake-flask method for determining the equilibrium solubility of this compound at a controlled temperature (e.g., 25 °C).

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume (e.g., 2 mL) of each selected solvent in a sealed vial. The excess solid ensures that equilibrium is reached at saturation.

-

Equilibration: Agitate the vials at a constant temperature (25 °C ± 1 °C) using a shaker or rotator for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the samples to stand undisturbed at the same temperature for at least 4 hours to allow the undissolved solid to settle.

-

Sampling: Carefully withdraw a known volume of the supernatant.

-

Filtration: Immediately filter the supernatant through a 0.45 µm syringe filter compatible with the solvent to remove any undissolved particles.

-

Dilution: Dilute the filtered solution with a suitable solvent (e.g., the mobile phase for HPLC analysis) to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV method to determine the concentration of this compound.

-

Calculation: Calculate the solubility in mg/mL or g/L based on the measured concentration and the dilution factor.

2.3. Data Presentation

The results should be tabulated for easy comparison.

Hypothetical Solubility Data for this compound at 25 °C:

| Solvent | Solubility (mg/mL) | Classification |

| Methanol | >100 | Very Soluble |

| Ethanol | >100 | Very Soluble |

| Isopropanol | 50-100 | Freely Soluble |

| Acetone | >100 | Very Soluble |

| Ethyl Acetate | >100 | Very Soluble |

| Diethyl Ether | 20-50 | Soluble |

| Dichloromethane | >100 | Very Soluble |

| Acetonitrile | >100 | Very Soluble |

| Dimethyl Sulfoxide (DMSO) | >100 | Very Soluble |

| Hexane | <1 | Sparingly Soluble |

| Toluene | 10-20 | Soluble |

Stability-Indicating Method Development and Forced Degradation Studies

A robust stability-indicating analytical method is the cornerstone of any stability study. This method must be able to separate the intact drug from its potential degradation products.[3] High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose.[1]

3.1. Development of a Stability-Indicating HPLC Method

The goal is to develop a method that provides good resolution between the main peak of this compound and any peaks corresponding to impurities or degradants.

Starting HPLC Method Parameters:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a wavelength of maximum absorbance (determined by UV scan).

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

This method will be optimized based on the results of forced degradation studies.

3.2. Forced Degradation (Stress Testing)

Forced degradation studies are essential to understand the intrinsic stability of the molecule and to generate potential degradation products for method validation.[12] These studies involve subjecting the compound to stress conditions more severe than those it would typically encounter during storage and handling.[12]

Workflow for Forced Degradation Studies:

Caption: Predicted hydrolytic degradation pathway of this compound.

Long-Term and Accelerated Stability Studies

Once the stability-indicating method is validated, formal stability studies should be conducted according to ICH guidelines.

4.1. Protocol for Solution Stability

To assess the stability of this compound in solution, prepare solutions in a selection of representative solvents (e.g., ethanol, acetonitrile, ethyl acetate) at a known concentration. Store these solutions under different conditions and analyze at specified time points.

Storage Conditions and Time Points:

| Condition | Temperature | Time Points |

| Long-Term | 25 °C ± 2 °C | 0, 3, 6, 9, 12, 18, 24 months |

| Accelerated | 40 °C ± 2 °C | 0, 1, 2, 3, 6 months |

| Refrigerated | 5 °C ± 3 °C | (As needed based on intended use) |

4.2. Data Presentation for Stability Studies

The results should be presented in a clear, tabular format.

Example Stability Data Table (Hypothetical):

| Time Point (Months) | Assay (%) at 25°C | Total Impurities (%) at 25°C | Assay (%) at 40°C | Total Impurities (%) at 40°C |

| 0 | 99.8 | 0.2 | 99.8 | 0.2 |

| 1 | 99.7 | 0.3 | 99.5 | 0.5 |

| 3 | 99.5 | 0.5 | 98.9 | 1.1 |

| 6 | 99.2 | 0.8 | 97.5 | 2.5 |

Conclusion

This technical guide provides a comprehensive and scientifically rigorous framework for evaluating the solubility and stability of this compound in organic solvents. By systematically determining its physicochemical properties, assessing its solubility across a range of solvents, and performing thorough forced degradation and long-term stability studies, a robust data package can be generated. This data is indispensable for guiding formulation development, ensuring analytical method robustness, and ultimately, supporting the successful progression of this compound through the pharmaceutical development lifecycle. The application of these principles will ensure a thorough understanding of the molecule's behavior, mitigating risks and enabling data-driven decisions.

References

- Oakwood Labs. (n.d.). What Are Organic Solvents and How Are They Utilized in the Pharmaceutical Industry?

- Grodowska, K., & Parczewski, A. (2010). ORGANIC SOLVENTS IN THE PHARMACEUTICAL INDUSTRY. Acta Poloniae Pharmaceutica, 67(1), 3-12.

- BenchChem. (2025). Purity Analysis of Compounds Synthesized Using Pyridine-2-carboxylic Anhydride: A Comparative Guide.

- Papadaki, M., et al. (2016). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products.

- SlideShare. (n.d.). Organic solvents used in pharmaceutical preparation.pptx.

- ResearchGate. (2015). Degradation of 2-Chloropyridine in Water by Ultraviolet and Ultrasound Irradiation.

- Global Pharma Tek. (2024). Understanding Pharmaceutical Solvents: Trends and Future Growth.

- Ribeiro da Silva, M. D. M. C., et al. (2010). Thermodynamic Properties of Three Pyridine Carboxylic Acid Methyl Ester Isomers.

- Pharmaguideline. (n.d.). Excipients Used in Formulation of Liquid Dosage Forms.

- Roth, G. A., & Schlama, T. (2000). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules, 5(1), 138-143.

- Google Patents. (n.d.). EP2514407A1 - Stable non-aqueous pharmaceutical compositions.

- ATSDR. (n.d.). Analytical Methods.

- Grodowska, K., & Parczewski, A. (2010). Organic solvents in the pharmaceutical industry. Acta Poloniae Pharmaceutica, 67(1), 3-12.

- Aramendía, M. A., et al. (2008). Photocatalytic degradation of chlorinated pyridines in titania aqueous suspensions. Applied Catalysis B: Environmental, 83(1-2), 117-124.

- Sims, G. K., & O'Loughlin, E. J. (1989). Degradation of Pyridines in the Environment. CRC Critical Reviews in Environmental Control, 19(4), 309-340.

- Chemcasts. (n.d.). 3-Pyridinecarboxylic acid, 6-methoxy-, methyl ester Properties vs Temperature.

- Pharmapproach.com. (n.d.). Excipients Used In the Formulation of Liquid Dosage Forms.

- Rong, Y. D., et al. (2000). Toxicity and anaerobic biodegradability of pyridine and its derivatives under sulfidogenic conditions.

- Al-Shehri, M., et al. (2023). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Microchemical Journal, 193, 109062.

- ResearchGate. (n.d.). Microbial Degradation of Pyridine and Its Derivatives.

- American Pharmaceutical Review. (n.d.). Liquid Excipients.

- He, J., et al. (2018). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology, 84(15), e00910-18.

- NCBI. (n.d.). TABLE 6-1, Analytical Methods for Determining Pyridine in Biological Materials.

- Studylib. (n.d.). 216 photolytic destruction of halogeneated pyridines in wastewaters.

- ResearchGate. (n.d.). Non-Aqueous Emulsion : Versatile Vehicle For Drug Delivery.

- Cai, T., et al. (2022). Modulation of Solid-State Chemical Stability of Gabapentin by Pyridinecarboxylic Acid. Pharmaceutical Research, 39(9), 2305-2314.

- MedCrave online. (2016). Forced Degradation Studies.

- Gołdyn, M., et al. (2021). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm, 23(30), 5221-5232.

- Stoli Chem. (2020). Pyridine Chemisorption analysis service for characterisation of acid sites.

- Google Patents. (n.d.). US2745838A - Preparation of isonicotinic acid esters.

- LibreTexts. (2023). 21.7: Chemistry of Esters.

- PubChem. (n.d.). Pentyl.

- Marcantoni, E., et al. (2007). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Journal of the Mexican Chemical Society, 51(4), 224-227.

- Google Patents. (n.d.). CN111138354A - Preparation method of isoniazid.

- Meyer, F., et al. (2019). Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. Inorganics, 7(4), 49.

- BLD Pharm. (n.d.). 898784-88-8|this compound.

- PubChem. (n.d.). 2-Chloropyridine.

- Sigma-Aldrich. (n.d.). 2-Chloropyridine-4-carboxylic acid.

- San Sebastián, I., et al. (2013). Photodegradation of chlorpyrifos in water by UV/H2O2 treatment: toxicity evaluation. Water Science and Technology, 68(10), 2279-2286.

- PubChem. (n.d.). 4-Chloropyridine.

- Al-Ostoot, F. H., et al. (2024).

- Santa Cruz Biotechnology. (n.d.). 2-Chloropyridine-4-carboxylic acid.

- McNamara, D. P., et al. (2008). Pharmaceutical Cocrystals and Their Physicochemical Properties. Crystal Growth & Design, 8(8), 2950-2962.

- Sigma-Aldrich. (n.d.). 2-chloropyridine-4-carboxylic acid.

- Sigma-Aldrich. (n.d.). 2-chloropyridine-4-carboxylic acid.

- Kim, D., & Lee, S. (2023). Carbamoylation of Aryl and Benzyl Chlorides by Direct C–H Functionalization of Formamide Derivatives via Ni/Photoredox-Catalyzed Cross-Coupling. Organic Letters, 25(1), 108-113.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2-Chloropyridine | C5H4ClN | CID 7977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Chloropyridine | C5H4ClN | CID 12288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Oakwood LabsWhat Are Organic Solvents and How Are They Utilized in the Pharmaceutical Industry? | Oakwood Labs [oakwoodlabs.com]

- 8. globalpharmatek.com [globalpharmatek.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Excipients Used In the Formulation of Liquid Dosage Forms [pharmapproach.com]

- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]

A Senior Application Scientist's Guide to Pentyl 2-chloroisonicotinate: A Versatile Pyridine Building Block for Modern Synthesis

Foreword: The Strategic Value of Functionalized Pyridines

In the landscape of modern drug discovery and materials science, pyridine scaffolds are of paramount importance. Their unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make them a privileged core in a multitude of functional molecules. However, the true potential of a pyridine core is only unlocked through precise and versatile functionalization. This guide focuses on a particularly valuable, yet underexplored, building block: Pentyl 2-chloroisonicotinate .

This molecule is strategically designed for synthetic utility. The chlorine atom at the 2-position serves as a versatile handle for a wide array of cross-coupling and substitution reactions. The pentyl ester at the 4-position provides steric bulk and modulates solubility, while also offering a site for subsequent chemical modification. This guide will provide an in-depth technical overview of the synthesis, reactivity, and application of this compound, grounded in the established principles of pyridine chemistry.

Core Attributes of this compound

A thorough understanding of the physicochemical properties of a building block is the foundation for its effective use.

| Property | Value | Source |

| CAS Number | 898784-88-8 | [] |

| Molecular Formula | C11H14ClNO2 | [] |

| Molecular Weight | 227.69 g/mol | [] |

| IUPAC Name | pentyl 2-chloropyridine-4-carboxylate | [] |

| Canonical SMILES | CCCCCOC(=O)C1=CC(=NC=C1)Cl | [] |

A commercial supplier, BLD Pharm, indicates the availability of spectroscopic data such as NMR, HPLC, and LC-MS for this compound, which is critical for batch-to-batch quality control.[2]

Synthesis of this compound: A Proposed Protocol

While specific literature on the synthesis of this compound is not abundant, a robust and scalable protocol can be readily devised from the commercially available 2-chloroisonicotinic acid via Fischer esterification. The rationale behind this choice is the operational simplicity, high atom economy, and the use of common laboratory reagents.

Experimental Protocol: Fischer Esterification

Objective: To synthesize this compound from 2-chloroisonicotinic acid and pentan-1-ol.

Materials:

-

2-chloroisonicotinic acid (1.0 eq)

-

Pentan-1-ol (10-20 eq, serves as reagent and solvent)

-

Concentrated Sulfuric Acid (H₂SO₄, 0.1-0.2 eq, catalyst)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Toluene or Dichloromethane (for extraction)

-

Rotary evaporator

-

Separatory funnel

-

Standard glassware for reflux

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloroisonicotinic acid and an excess of pentan-1-ol.

-

With gentle stirring, slowly add the catalytic amount of concentrated sulfuric acid. The addition is exothermic and should be done cautiously.

-

Heat the reaction mixture to reflux (the temperature will be close to the boiling point of pentan-1-ol, ~138 °C) and maintain for 4-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting carboxylic acid is observed.

-

After cooling to room temperature, transfer the mixture to a separatory funnel.

-

Dilute the mixture with a suitable organic solvent (e.g., toluene or dichloromethane) and wash sequentially with water, saturated sodium bicarbonate solution (to quench the acid catalyst and remove any unreacted carboxylic acid), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The excess pentan-1-ol can be removed by vacuum distillation to yield the crude this compound, which can be further purified by flash column chromatography on silica gel if necessary.

Diagram of Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

The Reactivity Landscape: A Hub for Molecular Diversity

The synthetic power of this compound lies in the reactivity of the 2-chloro substituent. This position is activated towards both metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, providing two orthogonal pathways for diversification.

Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atom at the 2-position of the pyridine ring is an "activated" aryl chloride due to the electron-withdrawing nature of the ring nitrogen and the ester group.[3] This makes it a suitable substrate for a variety of palladium-catalyzed cross-coupling reactions, which are cornerstones of modern C-C and C-N bond formation.

The Suzuki-Miyaura coupling is a powerful method for forming biaryl or aryl-vinyl structures.[4][5] The reaction of this compound with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base will yield the corresponding 2-substituted isonicotinate.

Proposed Protocol: Suzuki-Miyaura Coupling

-

To a flame-dried Schlenk flask, add the aryl/vinyl boronic acid (1.2 eq), this compound (1.0 eq), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, a supporting ligand (e.g., SPhos, XPhos).

-

Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene, or DMF) via syringe.

-

Heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction, dilute with an organic solvent, and wash with water.

-

Dry, concentrate, and purify the product by column chromatography.

The choice of ligand is critical, especially for less reactive aryl chlorides, to promote the oxidative addition step and prevent catalyst deactivation.[4][6]

The Sonogashira coupling enables the introduction of an alkyne moiety, a valuable functional group for further transformations or as a structural element in conjugated materials.[7][8] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[8]

Proposed Protocol: Sonogashira Coupling

-

To a Schlenk flask, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (CuI, 1-5 mol%).

-

Evacuate and backfill with an inert gas.

-

Add a degassed solvent (e.g., THF or DMF) and a suitable amine base (e.g., triethylamine or diisopropylamine), which also acts as a solvent.

-

Add the terminal alkyne (1.1-1.5 eq) via syringe.

-

Stir the reaction at room temperature to 60 °C until completion, as monitored by TLC or LC-MS.

-

Upon completion, filter the reaction mixture through a pad of celite to remove the amine salt and catalyst residues.

-

Concentrate the filtrate and purify the product by column chromatography.

Modern protocols using bulky, electron-rich phosphine ligands may allow for room-temperature coupling even with aryl chlorides.[9]

The Buchwald-Hartwig amination is a powerful and general method for forming C-N bonds, a crucial linkage in many pharmaceuticals.[10][11] This reaction couples this compound with a primary or secondary amine.

Proposed Protocol: Buchwald-Hartwig Amination

-

In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃ or a Pd(NHC) complex, 1-4 mol%), a suitable ligand (e.g., BINAP, Xantphos, or a Buchwald-type biaryl phosphine, 1.2-2.0 eq relative to Pd), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.4-2.0 eq).[12]

-

Add this compound (1.0 eq) and the amine (1.2 eq).

-

Add an anhydrous, degassed solvent (e.g., toluene or dioxane).

-

Seal the tube and heat to 80-120 °C until the starting material is consumed.

-

Cool the reaction, dilute with an organic solvent, and wash with water.

-

Dry, concentrate, and purify the resulting aryl amine by column chromatography.

The development of specialized ligands has been instrumental in expanding the scope of this reaction to include challenging substrates and ammonia equivalents.[10][11]

Diagram of Cross-Coupling Pathways

Caption: Key cross-coupling reactions of this compound.

Nucleophilic Aromatic Substitution (NAS)

Distinct from metal-catalyzed pathways, the electron-deficient nature of the pyridine ring allows for direct substitution of the 2-chloro group by strong nucleophiles. This reaction, known as Nucleophilic Aromatic Substitution (NAS), proceeds via a Meisenheimer complex intermediate.[13][14] The presence of the electron-withdrawing ester group at the 4-position further activates the ring for this transformation.[13]

Mechanism:

-

Addition: A potent nucleophile (e.g., an alkoxide, thiolate, or amine) attacks the carbon atom bearing the chlorine, breaking the aromaticity and forming a resonance-stabilized negative intermediate (Meisenheimer complex).[14]

-

Elimination: The leaving group (chloride ion) is expelled, restoring the aromaticity of the pyridine ring and yielding the substituted product.[15]

This pathway is particularly useful for introducing heteroatom nucleophiles and is often complementary to cross-coupling methods. The reaction is typically performed at elevated temperatures in a polar aprotic solvent.

Proposed Protocol: Nucleophilic Aromatic Substitution

-

Dissolve this compound (1.0 eq) in a polar aprotic solvent such as DMF or DMSO.

-

Add the nucleophile (e.g., sodium methoxide, sodium thiophenoxide, or a primary/secondary amine, 1.5-2.0 eq). If the nucleophile is an amine, a non-nucleophilic base like K₂CO₃ may be required.

-

Heat the mixture to 80-150 °C and monitor by TLC or LC-MS.

-

Upon completion, cool the reaction and perform an aqueous workup.

-

Extract the product with an organic solvent, dry, concentrate, and purify by chromatography or recrystallization.

Applications in Drug Discovery and Materials Science

The diverse reactivity of this compound makes it a valuable precursor for a wide range of molecular targets. Chlorine-containing molecules are prevalent in pharmaceuticals, with over 250 FDA-approved drugs featuring this halogen.[16][17] The 2-substituted pyridine motif is a common feature in bioactive molecules, acting as a key pharmacophore for kinases, G-protein coupled receptors, and other enzyme targets.

The ability to easily introduce aryl, alkynyl, and amino functionalities allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. For example, the Suzuki coupling can be used to synthesize analogs of kinase inhibitors, while the Buchwald-Hartwig amination can be employed to build molecules targeting CNS receptors.

In materials science, the alkynyl-substituted pyridines derived from Sonogashira coupling can serve as monomers for conjugated polymers or as components in organic light-emitting diodes (OLEDs) and other electronic materials.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[18]

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any potential vapors or dust.

-

Storage: Store in a tightly closed container in a cool, dry place away from strong oxidizing agents.[19]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[20]

Conclusion

This compound is a strategically designed building block that offers multiple avenues for synthetic elaboration. Its activated 2-chloro position serves as a versatile handle for robust and high-yielding palladium-catalyzed cross-coupling reactions, as well as for nucleophilic aromatic substitutions. This dual reactivity allows for the efficient introduction of a wide range of carbon and heteroatom substituents, making it an invaluable tool for researchers in medicinal chemistry and materials science. By understanding its core properties and reactivity, scientists can leverage this building block to accelerate the discovery and development of novel functional molecules.

References

- Everson, D., Buonomo, J., & Weix, D. (n.d.). Nickel-Catalyzed Cross-Electrophile Coupling of 2-Chloropyridines With Alkyl Bromides. Synlett.

- National Institutes of Health. (2015). Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides.

- BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloropyridine-3-boronic Acid.

- ResearchGate. (n.d.). Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines...

- (n.d.). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines.

- Fisher Scientific. (n.d.). Safety Data Sheet.

- Thermo Fisher Scientific. (2025). Safety Data Sheet.

- Sigma-Aldrich. (2023). Safety Data Sheet.

- Cayman Chemical. (2025). Safety Data Sheet.

- BLD Pharm. (n.d.). 898784-88-8|this compound.

- (n.d.). Safety Data Sheet.

-

(2019, January 19). nucleophilic aromatic substitutions [Video]. YouTube. Retrieved from [Link]

- BOC Sciences. (n.d.). CAS 898784-88-8 this compound.

-

Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

- (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst.

-

(2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate [Video]. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

(2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

-

Bartleby.com. (n.d.). Synthesis Of T-Pentyl Chloride Lab Report. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

-

PubMed. (2019, July 1). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Chem-Station Int. Ed. (2014, March 11). Sonogashira-Hagiwara Cross Coupling Reaction. Retrieved from [Link]

- (n.d.). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments.

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Royal Society of Chemistry. (2011, June 8). Recent advances in Sonogashira reactions. Retrieved from [Link]

-

(2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Retrieved from [Link]

-

(2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem [Video]. YouTube. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pd(PhCN)2Cl2/P(t-Bu)3: A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature. Retrieved from [Link]

Sources

- 2. 898784-88-8|this compound|BLD Pharm [bldpharm.com]

- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Sonogashira Coupling [organic-chemistry.org]

- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 9. Pd(PhCN)2Cl2/P(t-Bu)3: A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature [organic-chemistry.org]

- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. jk-sci.com [jk-sci.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. youtube.com [youtube.com]

- 16. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. fishersci.com [fishersci.com]

- 19. WERCS Studio - Application Error [assets.thermofisher.cn]

- 20. cdn.caymanchem.com [cdn.caymanchem.com]

Pentyl 2-chloroisonicotinate: A Medicinal Chemistry Blueprint for Novel Therapeutics

A Senior Application Scientist's In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Pentyl 2-chloroisonicotinate, a pyridine derivative, stands as a promising, yet largely unexplored, scaffold in medicinal chemistry. While direct research on this specific molecule is nascent, its structural components—the isonicotinic acid core, a reactive 2-chloro substituent, and a pentyl ester moiety—suggest significant potential for the development of novel therapeutic agents. This guide provides a comprehensive technical overview, grounded in the established pharmacology of related isonicotinic acid derivatives, to illuminate the potential applications of this compound. We will delve into its chemical properties, propose synthetic pathways, and explore its prospective roles in treating infectious diseases and inflammatory conditions. This document serves as a foundational resource for researchers poised to investigate this intriguing molecule, offering detailed, field-proven insights and experimental protocols to catalyze its journey from a chemical novelty to a potential clinical candidate.

Introduction: The Isonicotinic Acid Scaffold - A Legacy of Therapeutic Success

The isonicotinic acid motif is a cornerstone in medicinal chemistry, most famously embodied by isoniazid, a frontline treatment for tuberculosis for decades.[1] The pyridine ring, a bioisostere of a phenyl group, imparts favorable pharmacokinetic properties, including improved solubility and metabolic stability. Derivatives of isonicotinic acid have demonstrated a broad spectrum of biological activities, including potent antitubercular and anti-inflammatory effects.[2][3] The therapeutic value of this scaffold is well-documented, with numerous derivatives patented for their remarkable inhibitory activities.[4]

This compound (CAS No. 898784-88-8) emerges as a molecule of interest by combining the proven isonicotinic acid core with two key functional groups that offer distinct advantages for drug design: a 2-chloro substituent and a pentyl ester.[5] The chloro group provides a handle for further chemical modification, allowing for the synthesis of diverse compound libraries.[6] The pentyl ester can modulate the compound's lipophilicity, potentially enhancing membrane permeability and oral bioavailability, a common strategy in prodrug design.[7][8] This guide will dissect the untapped potential of this unique combination of chemical features.

Physicochemical Properties and Synthesis

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its development as a drug candidate.

| Property | Value | Source |

| CAS Number | 898784-88-8 | [5] |

| Molecular Formula | C11H14ClNO2 | [5] |

| Molecular Weight | 227.69 g/mol | [5] |

| IUPAC Name | pentyl 2-chloropyridine-4-carboxylate | [5] |

Proposed Synthesis of this compound

Experimental Protocol: Two-Step Synthesis of this compound

Step 1: Synthesis of 2-chloroisonicotinic acid

-

Oxidation: To a solution of isonicotinic acid in glacial acetic acid, add hydrogen peroxide (30%) dropwise at 60-70°C. Stir the mixture for 24 hours. Cool the reaction mixture to room temperature and collect the precipitated isonicotinic acid N-oxide by filtration.

-

Chlorination: Suspend the isonicotinic acid N-oxide in phosphorus oxychloride. Add phosphorus pentachloride portion-wise while maintaining the temperature below 40°C. Heat the mixture to reflux for 4 hours. After cooling, pour the reaction mixture onto crushed ice and adjust the pH to 3-4 with a saturated sodium carbonate solution. The resulting precipitate, 2-chloroisonicotinic acid, is filtered, washed with cold water, and dried.

Step 2: Esterification to this compound

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-chloroisonicotinic acid in an excess of n-pentanol.

-

Catalysis: Add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Reflux: Heat the reaction mixture to reflux for 8-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the mixture and remove the excess n-pentanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield pure this compound.

Potential Applications in Medicinal Chemistry

The structural attributes of this compound suggest its utility as a versatile building block for creating novel therapeutic agents.

Antitubercular Drug Discovery

The isonicotinic acid hydrazide core of isoniazid is crucial for its antitubercular activity.[2] this compound can serve as a precursor for a new generation of isoniazid analogs. The 2-chloro position is ripe for nucleophilic substitution, allowing for the introduction of various functionalities to explore structure-activity relationships (SAR). The pentyl ester may enhance the lipophilicity of the resulting compounds, potentially improving their penetration into the mycobacterial cell wall.[2]

Workflow for the Synthesis and Evaluation of Novel Antitubercular Agents

Caption: Workflow for developing antitubercular agents from this compound.

Anti-Inflammatory Drug Development

Isonicotinic acid derivatives have also been investigated for their anti-inflammatory properties.[3] The mechanism of action is thought to involve the inhibition of reactive oxygen species (ROS) production.[4] The lipophilic nature imparted by the pentyl ester in this compound could enhance cellular uptake and localization to inflammatory sites. The 2-chloro group can be replaced with various pharmacophores known to interact with inflammatory targets.

Experimental Protocol: In Vitro Anti-Inflammatory Assay

-

Cell Culture: Culture human peripheral blood mononuclear cells (PBMCs) or a suitable macrophage cell line (e.g., RAW 264.7) in appropriate media.

-